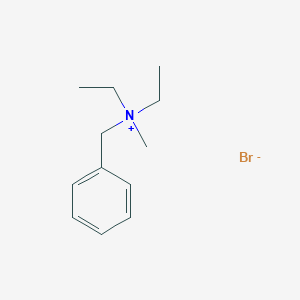
N-Benzyl-N-ethyl-N-methylethanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-ethyl-N-methylethanaminium bromide: is a quaternary ammonium compound with the molecular formula C12H20BrN . This compound is known for its surfactant properties and is used in various chemical and industrial applications. It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom, along with a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-N-methylethanaminium bromide typically involves the quaternization of N-benzyl-N-ethyl-N-methylethanamine with a brominating agent. One common method is the reaction of N-benzyl-N-ethyl-N-methylethanamine with methyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained at around 50-60°C to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of N-benzyl-N-ethyl-N-methylethanamine and methyl bromide into the reactor, where they react to form the desired product. The product is then purified through crystallization or distillation to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-ethyl-N-methylethanaminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium chloride, or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of N-benzyl-N-ethyl-N-methylethanaminium chloride, acetate, etc.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-Benzyl-N-ethyl-N-methylethanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the study of cell membrane permeability and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-ethyl-N-methylethanaminium bromide primarily involves its surfactant properties. The compound can interact with lipid bilayers of cell membranes, altering their permeability. This interaction is facilitated by the hydrophobic benzyl group and the hydrophilic quaternary ammonium group, which allows the compound to insert into the lipid bilayer and disrupt its structure. This property makes it useful in applications such as drug delivery and membrane studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N-methylethanolamine
- N,N-Dimethylbenzylamine
- N-Methyldiethanolamine
- N-Benzylmethylamine
Uniqueness
N-Benzyl-N-ethyl-N-methylethanaminium bromide is unique due to its specific combination of benzyl, ethyl, and methyl groups attached to the nitrogen atom, along with a bromide ion. This unique structure imparts distinct surfactant properties, making it particularly effective in applications requiring membrane interaction and phase transfer catalysis. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various scientific and industrial applications.
Propiedades
Número CAS |
90105-67-2 |
|---|---|
Fórmula molecular |
C12H20BrN |
Peso molecular |
258.20 g/mol |
Nombre IUPAC |
benzyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C12H20N.BrH/c1-4-13(3,5-2)11-12-9-7-6-8-10-12;/h6-10H,4-5,11H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
IJNATCHSNIWMCE-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CC1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


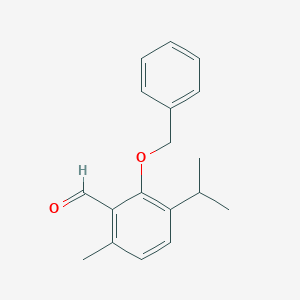
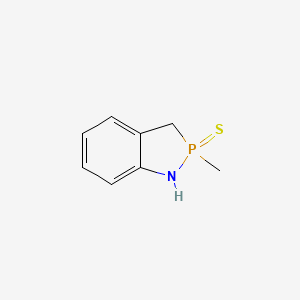
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)


![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
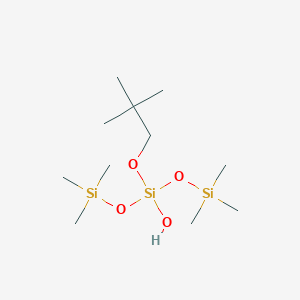

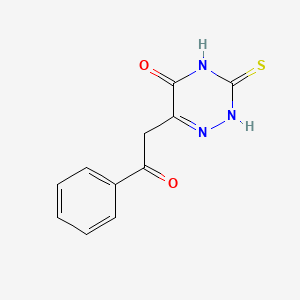
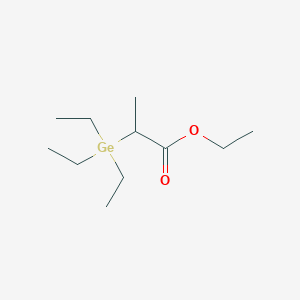

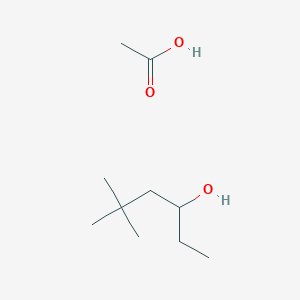
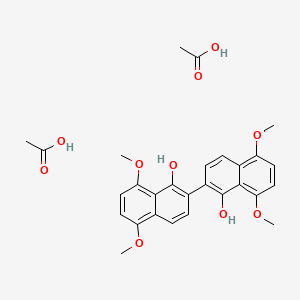
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
